5-Lipoxygenase Translocation Inhibition: Evidence from Rat RBL-2H3 Cells
Methyl 4-(2-furoylamino)benzoate was tested for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells (ChEMBL_4193; CHEMBL619995) [1]. While a numeric Ki/IC₅₀ is not publicly resolved in the open-access record, the compound was classified as 'active' in this functional assay, distinguishing it from the ethyl ester analog (ethyl 4-(2-furoylamino)benzoate), which showed no detectable inhibition in the same assay system. This functional selectivity for the methyl ester over the ethyl ester provides a direct head-to-head differentiation.
| Evidence Dimension | 5-Lipoxygenase translocation inhibition in rat RBL-2H3 cells |
|---|---|
| Target Compound Data | Active (specific Ki/IC₅₀ not publicly disclosed in assay summary) |
| Comparator Or Baseline | Ethyl 4-(2-furoylamino)benzoate: Inactive in the same assay |
| Quantified Difference | Qualitative: Active vs. Inactive |
| Conditions | ChEMBL_4193 assay; rat RBL-2H3 mast cell line; 5-lipoxygenase translocation endpoint |
Why This Matters
The methyl ester is functionally active in a mammalian cellular assay where the immediate ethyl homolog is silent, meaning procurement of the ethyl analog cannot substitute for the methyl ester in 5-lipoxygenase-targeted screening cascades.
- [1] BindingDB / ChEMBL Assay Summary. ChEMBL_4193 (CHEMBL619995): 5-Lipoxygenase translocation inhibition in rat RBL-2H3 cells; entry for methyl 4-(2-furoylamino)benzoate. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/assay.jsp?assayid=26&entryid=50036016 View Source
